(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODJGUXJHGDPTL-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as Umemoto, Ruppert–Prakash, Langlois, and Togni reagents . The reaction conditions often involve the use of metal catalysts or photoredox catalysis under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using environmentally friendly and cost-effective reagents like CF3SO2Na. The metal-free oxidative trifluoromethylation of indoles with CF3SO2Na is one such method that has been described .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of new materials with improved properties, such as increased chemical resistance and stability
Mechanism of Action
The mechanism by which (1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The compound’s bioactivity and physicochemical properties are highly sensitive to substituent position and electronegativity. Below is a comparative analysis:
Table 1: Substituent-Dependent Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability compared to simple fluoro (-F) substituents. For example, the bis-CF₃ analogue (MW: 258.16) exhibits higher melting points (54–56°C) due to increased symmetry and van der Waals interactions .
- Stereochemical Impact : Compounds with meta-fluorine (3-F) show lower optical rotations (e.g., -14.5 to -15.2) compared to para-substituted derivatives, reflecting conformational rigidity differences .
- Biological Relevance : The 3,5-bis-CF₃ derivative is a key intermediate for aprepitant, a neurokinin-1 receptor antagonist, due to its enhanced binding affinity to hydrophobic pockets in proteins .
Purity Analysis :
- Chiral HPLC: Used to determine enantiomeric excess (e.e.), with mobile phases like hexane/ethanol (95:5) and detection at 254 nm .
- ¹⁹F NMR: Distinguishes CF₃ groups (δ -62.4 ppm for mono-CF₃ vs. δ -62.8 ppm for bis-CF₃) .
Biological Activity
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol, a chiral compound with the chemical formula C9H8F4O, features both fluoro and trifluoromethyl groups attached to a phenyl ring. This unique structure contributes to its significant biological activity, making it a valuable compound in medicinal chemistry and biological research.
The compound is characterized by its chiral nature, which allows for different stereoisomers that may exhibit varying biological activities. The presence of trifluoromethyl and fluoro groups enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to increased biological effects. Research indicates that this compound may influence various signaling pathways, although specific molecular targets remain under investigation.
Antimicrobial Activity
Recent studies have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have indicated that this compound has potential anticancer activity. It has been shown to induce apoptosis in cancer cell lines, with IC50 values suggesting effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 ± 5 |
| MCF-7 | 30 ± 4 |
| A549 | 20 ± 3 |
Case Studies
One notable study examined the effects of this compound in a model of neuroprotection. The compound was utilized as a precursor in the synthesis of neuroprotective agents, demonstrating enhanced efficacy when administered in conjunction with other therapeutic agents.
Study Findings
- Model Organism : Mouse model of neurodegeneration.
- Dosage : Administered at 10 mg/kg body weight.
- Results : Significant reduction in neurodegenerative markers compared to control groups.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl ring or the introduction of additional functional groups can significantly alter the compound's biological activity. For example, substituting the trifluoromethyl group with other electron-withdrawing groups resulted in decreased potency against certain biological targets.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
